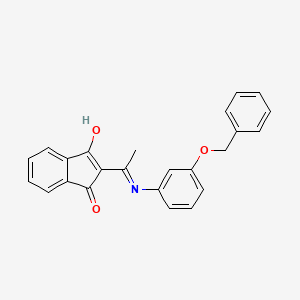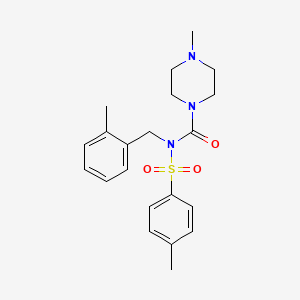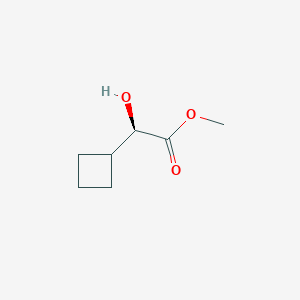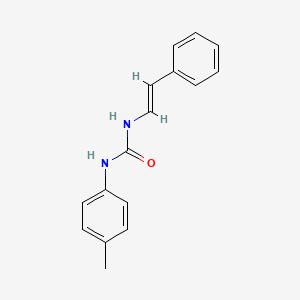
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione, also known as DPI, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in phagocytic cells. DPI has been shown to have a range of biochemical and physiological effects, and it is considered to be a valuable tool for investigating the role of ROS in various biological processes.
Mechanism of Action
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione exerts its inhibitory effect on NADPH oxidase by binding to the enzyme's flavin-containing subunit, which is responsible for generating ROS. This prevents the formation of ROS and reduces oxidative stress in cells. In addition, this compound has been shown to inhibit the activation of protein kinase C, which is involved in the signaling pathways that lead to NADPH oxidase activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of ROS and oxidative stress in cells, which has implications for a range of diseases and conditions, including inflammation, cardiovascular disease, and cancer. In addition, this compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione is its potency as an inhibitor of NADPH oxidase. It has been shown to be effective at low concentrations and is relatively easy to use in lab experiments. However, one limitation is that this compound can also inhibit other enzymes that are involved in ROS production, which can complicate the interpretation of results.
Future Directions
There are several potential future directions for research involving 2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione. One area of interest is the role of ROS in aging and age-related diseases. This compound could be used as a tool for investigating the mechanisms underlying these processes. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Finally, there is also potential for the development of new compounds that are more selective and potent inhibitors of NADPH oxidase.
Synthesis Methods
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione can be synthesized through a multi-step process that involves the condensation of 3-phenyl-1-(phenylmethoxy)-2-propen-1-one with indane-1,3-dione in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to form the final compound.
Scientific Research Applications
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione has been extensively used in scientific research as a tool for investigating the role of ROS in various biological processes. It has been shown to be effective in inhibiting NADPH oxidase activity in a range of cell types, including neutrophils, macrophages, and endothelial cells. This has led to its use in studies related to inflammation, oxidative stress, and cardiovascular disease.
properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(3-phenylmethoxyphenyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-16(22-23(26)20-12-5-6-13-21(20)24(22)27)25-18-10-7-11-19(14-18)28-15-17-8-3-2-4-9-17/h2-14,26H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEGFJNXSPQCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)OCC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2733185.png)
![2-[(2-Fluoroanilino)methyl]isoindole-1,3-dione](/img/structure/B2733188.png)
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2733189.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2733191.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2733196.png)


![N-([2,3'-bifuran]-5-ylmethyl)-3-phenylpropanamide](/img/structure/B2733200.png)
![1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2733201.png)



